Piflutixol

Dopamine receptor subtype selectivity D-1/D-2 dual antagonism Neuroleptic classification

Piflutixol (6-fluoro-9-[3-(4-(2-hydroxyethyl)piperidino)propylidene]-2-trifluoromethyl-thioxanthene) is a thioxanthene-class neuroleptic that functions as a dual dopamine D-1 and D-2 receptor antagonist. It was developed by H.

Molecular Formula C24H25F4NOS
Molecular Weight 451.5 g/mol
CAS No. 54341-02-5
Cat. No. B1239586
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePiflutixol
CAS54341-02-5
Synonyms6-fluoro-9-(3-(4-(2-hydroxyethyl)piperidino) propylidene)-2-trifluoromethyl-thioxanthene
piflutixol
piflutixol monohydrochloride
piflutixol, (Z)-isome
Molecular FormulaC24H25F4NOS
Molecular Weight451.5 g/mol
Structural Identifiers
SMILESC1CN(CCC1CCO)CCC=C2C3=C(C=C(C=C3)F)SC4=C2C=C(C=C4)C(F)(F)F
InChIInChI=1S/C24H25F4NOS/c25-18-4-5-20-19(2-1-10-29-11-7-16(8-12-29)9-13-30)21-14-17(24(26,27)28)3-6-22(21)31-23(20)15-18/h2-6,14-16,30H,1,7-13H2
InChIKeyCCUOZZURYIZOKX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Piflutixol (CAS 54341-02-5): Baseline Pharmacological Profile and Procurement-Relevant Characteristics


Piflutixol (6-fluoro-9-[3-(4-(2-hydroxyethyl)piperidino)propylidene]-2-trifluoromethyl-thioxanthene) is a thioxanthene-class neuroleptic that functions as a dual dopamine D-1 and D-2 receptor antagonist [1]. It was developed by H. Lundbeck and is distinguished by sub-nanomolar binding affinities at both D-1 (Ki = 0.29–0.65 nM) and D-2 (Ki = 0.90 nM) receptors, coupled with potent inhibition of dopamine-stimulated adenylate cyclase [2][3]. Unlike many typical neuroleptics, piflutixol demonstrates equal oral and parenteral potency, a prolonged duration of action, and a behavioral profile that is resistant to anticholinergic reversal—features that set it apart from butyrophenone and diphenylbutylpiperidine antipsychotics [1][4].

Why In-Class Thioxanthene Substitution Fails for Piflutixol-Requiring Protocols


Although piflutixol shares the thioxanthene scaffold with agents such as cis-flupenthixol and cis-clopenthixol, its unique combination of D-1/D-2 dual antagonism, its rank as the most potent inhibitor of dopamine-stimulated adenylate cyclase among tested neuroleptics, and its exceptionally long duration of action (reportedly ~20× that of fluphenazine) mean that substitution with a superficially similar thioxanthene can produce quantitatively and qualitatively different experimental outcomes [1][2]. Butyrophenones (e.g., haloperidol) and diphenylbutylpiperidines (e.g., pimozide) are further unsuitable substitutes because they interact exclusively with D-2 receptors, fail to reverse methylphenidate supersensitivity after chronic treatment, and exhibit behavioral effects that are profoundly attenuated by anticholinergic co-treatment—whereas piflutixol's anti-stereotypic efficacy remains largely intact under the same conditions [3]. These pharmacodynamic differences translate into non-interchangeable in vivo pharmacology, making compound-specific procurement essential for protocols that depend on D-1/D-2 co-blockade, adenylate cyclase-linked D-1 readouts, or extended-duration behavioral studies.

Piflutixol Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparator Data


Dopamine D-1/D-2 Dual Receptor Antagonism vs. D-2-Selective Butyrophenones

Piflutixol and other thioxanthenes (cis-flupenthixol, cis-clopenthixol) bind with high affinity to both D-1 and D-2 dopamine receptors, whereas butyrophenones (haloperidol, spiroperidol) and diphenylbutylpiperidines (pimozide) bind exclusively to D-2 receptors [1]. This differential receptor engagement is confirmed by displacement studies: ³H-piflutixol labels both D-1 and D-2 sites in striatal membranes, while ³H-haloperidol and ³H-spiroperidol detect only D-2 sites [1]. Quantitative binding data show piflutixol Ki = 0.650 nM at human D-1A and Ki = 0.900 nM at bovine D-2 receptors [2].

Dopamine receptor subtype selectivity D-1/D-2 dual antagonism Neuroleptic classification

Most Potent Inhibitor of Dopamine-Stimulated Adenylate Cyclase In Vitro

Piflutixol was identified as the most potent inhibitor of dopamine-stimulated adenylate cyclase in rat striatum in vitro among all neuroleptics tested at the time of publication [1]. A subsequent independent study in cockroach brain homogenates confirmed the rank order: piflutixol > cis-flupentixol > (+)-butaclamol > spiperone ≥ SCH-23390 > cyproheptadine > SKF-83566 > SCH 23388 > mianserin > phentolamine > sulpiride > haloperidol [2]. Quantitative adenylate cyclase inhibition IC50 values from the primary literature are not reported as single-point numbers; however, the reproducible rank-order supremacy across vertebrate and invertebrate systems supports piflutixol's position as the reference inhibitor for D-1-coupled adenylate cyclase.

Adenylate cyclase inhibition cAMP signaling D-1 receptor functional assay

In Vivo Dopamine Turnover: DOPAC and HVA Elevation ED50 Values

Piflutixol produced a rapid, dose-dependent increase in striatal dopamine metabolites DOPAC and HVA in mice, with maximal effects at 2–6 h post-administration and return to baseline by 2–3 days [1]. The doses required to double DOPAC and HVA levels at 24 h were 0.055 mg/kg s.c. and 0.021 mg/kg s.c., respectively [1]. These ED50-range values are notably lower than those reported for chlorpromazine, cis-chlorprothixene, and pimozide in comparable turnover paradigms, consistent with piflutixol's higher receptor affinity [1].

Dopamine turnover DOPAC HVA In vivo neurochemistry

Extended Duration of Action vs. Fluphenazine and Other Neuroleptics

Piflutixol exhibits a prolonged duration of antipsychotic effect, reported to be approximately 20-fold longer than that of fluphenazine [1]. In conditioned avoidance experiments, piflutixol administered at 0.31 mg/kg twice weekly maintained efficacy, whereas daily dosing was required for chlorprothixene (20 mg/kg), flupenthixol (10 mg/kg), fluphenazine (2.5 mg/kg), and haloperidol (10 mg/kg) [2]. Six days after piflutixol withdrawal, the duration of effect of a re-administered dose remained significantly prolonged compared with fluphenazine, where no homologous tolerance was demonstrable [2].

Duration of action Long-acting neuroleptic Conditioned avoidance

Resistance to Scopolamine Reversal of Catalepsy vs. Butyrophenones

Scopolamine, an anticholinergic agent, differentially reverses neuroleptic-induced catalepsy and blockade of amphetamine stereotypies. The cataleptic effect of butyrophenones (e.g., haloperidol) is markedly sensitive to scopolamine reversal, whereas the catalepsy induced by thioxanthenes cis-flupenthixol and piflutixol is not significantly influenced [1]. This differential sensitivity constitutes a functional pharmacological signature that distinguishes thioxanthene D-1/D-2 antagonists from D-2-selective butyrophenones and has been used to classify neuroleptic mechanisms.

Catalepsy Anticholinergic reversal Behavioral pharmacology

Broad Neurotransmitter Antagonism Profile vs. Flupenthixol and Haloperidol

In a systematic in vivo and in vitro comparison, piflutixol markedly antagonized dopamine, noradrenaline, 5-HT, and to some extent histamine, while showing only weak muscarinic receptor affinity [1]. By contrast, flupenthixol specifically antagonized dopamine and noradrenaline with negligible 5-HT or histamine effects; haloperidol was weak across all neurotransmitter systems tested; fluphenazine was a potent dopamine antagonist but weaker against other transmitters [1]. This broader antagonism profile may contribute to piflutixol's pronounced sedative effects in addition to its antipsychotic activity.

Neurotransmitter antagonism Multi-receptor profile Histamine Serotonin

Optimal Research and Industrial Application Scenarios for Piflutixol Based on Comparative Evidence


D-1/D-2 Dopamine Receptor Co-Blockade in Striatal Signaling Studies

When an experimental design requires simultaneous antagonism of both D-1 and D-2 dopamine receptors—such as studies of adenylate cyclase-coupled D-1 signaling or D-1/D-2 heteromer function—piflutixol is one of the few validated tool compounds with confirmed sub-nanomolar affinity at both subtypes [1][2]. Unlike haloperidol or pimozide (D-2-selective), piflutixol provides receptor coverage that mirrors the endogenous dopamine tone at both receptor populations, making it the preferred choice for striatal slice electrophysiology, cAMP accumulation assays, and receptor occupancy studies where dual blockade is mechanistically required [1].

Long-Duration Behavioral Pharmacology with Reduced Dosing Frequency

For multi-day conditioned avoidance, catalepsy, or stereotypy paradigms in rodents, piflutixol's extended duration of action (approximately 20-fold longer than fluphenazine) and equal oral/parenteral potency allow twice-weekly dosing rather than daily administration [3][4]. This reduces animal handling stress, minimizes circadian disruption from repeated injections, and lowers cumulative compound consumption—an important consideration when procuring milligram quantities of a custom-synthesized neuroleptic for large cohort studies [4].

Scopolamine-Resistant Catalepsy as a Phenotypic Classifier for Thioxanthene Mechanism-of-Action Studies

In experiments designed to dissociate D-1-mediated from D-2-mediated motor effects, piflutixol's scopolamine-resistant catalepsy provides a clear phenotypic distinction from butyrophenones [5]. Researchers comparing thioxanthene vs. butyrophenone mechanisms can use piflutixol as the reference thioxanthene to confirm that observed behavioral resistance to anticholinergic reversal is scaffold-dependent rather than compound-specific [5].

Multi-Neurotransmitter Antagonism Profiling in Polypharmacology Research

Piflutixol's combined potent antagonism at dopamine, noradrenaline, and 5-HT receptors—without the strong muscarinic activity seen with clozapine or chlorprothixene—makes it a useful probe for dissecting the contribution of serotonergic and noradrenergic components to the overall neuroleptic profile [6]. It can serve as a reference compound in receptor-panel screening campaigns aimed at characterizing novel antipsychotic candidates with defined polypharmacological signatures [6].

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